N-ethyl-1-((4-fluorophenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinoline-2(1H)-carbothioamide
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Overview
Description
N-ETHYL-1-[(4-FLUOROPHENOXY)METHYL]-6,7-DIMETHOXY-1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBOTHIOAMIDE is a complex organic compound with a unique structure that includes a fluorophenoxy group, dimethoxy groups, and a tetrahydroisoquinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ETHYL-1-[(4-FLUOROPHENOXY)METHYL]-6,7-DIMETHOXY-1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBOTHIOAMIDE typically involves multiple steps, starting from readily available precursors. One common route involves the reaction of 4-fluorophenol with an appropriate alkylating agent to introduce the fluorophenoxy group. This intermediate is then subjected to further reactions to introduce the dimethoxy groups and the tetrahydroisoquinoline core.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents to streamline the process .
Chemical Reactions Analysis
Types of Reactions
N-ETHYL-1-[(4-FLUOROPHENOXY)METHYL]-6,7-DIMETHOXY-1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBOTHIOAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the carbothioamide to an amine.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups onto the fluorophenoxy moiety .
Scientific Research Applications
N-ETHYL-1-[(4-FLUOROPHENOXY)METHYL]-6,7-DIMETHOXY-1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBOTHIOAMIDE has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.
Mechanism of Action
The mechanism of action of N-ETHYL-1-[(4-FLUOROPHENOXY)METHYL]-6,7-DIMETHOXY-1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBOTHIOAMIDE involves its interaction with specific molecular targets. The fluorophenoxy group can interact with hydrophobic pockets in proteins, while the tetrahydroisoquinoline core can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
N-ETHYL-2,6-DIAMINO-4-FLUOROPYRIDINIUM TRIFLATE: Similar in having a fluorine atom and an ethyl group, but differs in the core structure and functional groups.
PYRAFLUFEN-ETHYL: Shares the fluorophenoxy group but has different applications and a distinct mode of action.
Uniqueness
N-ETHYL-1-[(4-FLUOROPHENOXY)METHYL]-6,7-DIMETHOXY-1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBOTHIOAMIDE is unique due to its combination of functional groups and the tetrahydroisoquinoline core, which confer specific chemical and biological properties not found in the similar compounds listed above .
Properties
Molecular Formula |
C21H25FN2O3S |
---|---|
Molecular Weight |
404.5 g/mol |
IUPAC Name |
N-ethyl-1-[(4-fluorophenoxy)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-carbothioamide |
InChI |
InChI=1S/C21H25FN2O3S/c1-4-23-21(28)24-10-9-14-11-19(25-2)20(26-3)12-17(14)18(24)13-27-16-7-5-15(22)6-8-16/h5-8,11-12,18H,4,9-10,13H2,1-3H3,(H,23,28) |
InChI Key |
ZQVJFGVEBMWMJF-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=S)N1CCC2=CC(=C(C=C2C1COC3=CC=C(C=C3)F)OC)OC |
Origin of Product |
United States |
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